molecular formula C7H12N2O3 B14596120 5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate CAS No. 61626-04-8

5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate

Cat. No.: B14596120
CAS No.: 61626-04-8
M. Wt: 172.18 g/mol
InChI Key: OEMIWJXAJHDESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate is a heterocyclic compound that features an oxazolo ring fused with an azepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyloxadiazole with ethylenediamine . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or chloroform (CHCl3) and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like DMSO or acetonitrile (CH3CN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound .

Scientific Research Applications

5,6,7,8-Tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. For instance, it may bind to active sites of enzymes, altering their activity and affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

61626-04-8

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate

InChI

InChI=1S/C7H10N2O2.H2O/c10-7-5-1-3-8-4-2-6(5)11-9-7;/h8H,1-4H2,(H,9,10);1H2

InChI Key

OEMIWJXAJHDESF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=C1C(=O)NO2.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.